molecular formula C7H4ClN3O2 B12098516 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B12098516
M. Wt: 197.58 g/mol
InChI Key: QXJMRRZNXLKOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (molecular formula: C₇H₄ClN₃O₂) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with a chlorine substituent at position 4 and a carboxylic acid group at position 2 . This structure confers unique electronic and steric properties, making it a critical intermediate in medicinal chemistry, particularly for designing kinase inhibitors. For example, it has been utilized in synthesizing FLT3 and CDK inhibitors with demonstrated activity against acute myeloid leukemia (AML) . The chlorine atom enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions, while the carboxylic acid at position 2 provides a hydrophilic moiety for target binding .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-4-3-1-2-9-5(3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

QXJMRRZNXLKOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Four-Step Cyclization via Ethyl 2-Cyano-4,4-Diethoxybutanoate

This route, detailed in patent US10738058B2, begins with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. Key innovations include:

  • Step 1 : Alkylation of ethyl 2-cyanoacetate with a 1.5–10× molar excess of 2-bromo-1,1-dimethoxyethane in dimethylformamide (DMF) at 45°C, achieving 75–85% conversion rates. Excess reagent recovery via distillation minimizes waste.

  • Step 2 : Cyclization with formamidine acetate in methanol under basic conditions (sodium methoxide), yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol with 68.3% theoretical yield.

  • Step 3 : Chlorination using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in toluene at 105°C, achieving 67.8% yield.

  • Step 4 : Final purification via solvent exchange (heptane/water) to isolate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at >99.5% HPLC purity.

This method’s efficiency stems from in situ byproduct management and solvent recycling, reducing ecological impact.

One-Pot Chlorofluorination Approach

CN110386936B discloses a streamlined method using 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate. Highlights include:

  • Condensation : Reactants form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene at 60–80°C.

  • Cyclization : Treatment with formamidine acetate and sodium hydroxide (50–60% total base mass) in ethanol, followed by POCl₃-mediated chlorination.

  • Yield : 72–78% with a molar ratio of 2.0–3.0 base : 1.0–1.5 formamidine salt : 1 substrate.

This route avoids toxic reagents like thio urea and Raney nickel, enhancing safety.

Phosphorus Oxychloride-Mediated Chlorination

EP1913000B1 optimizes chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol:

  • Reaction Conditions : POCl₃ (1.5–6 equivalents) in toluene with DIPEA (1.0–8.0 equivalents) at 105°C for 16 hours.

  • Outcome : 82% yield, with residual solvent removed via vacuum distillation.

Introducing the 2-Carboxylic Acid Moiety: Hypothetical Pathways

While no direct synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is described in the reviewed literature, plausible strategies include:

Nitrile Hydrolysis of 2-Cyano Precursors

  • Rationale : The 2-cyano group, present in intermediates like ethyl 2-cyano-4,4-diethoxybutanoate, could be hydrolyzed to carboxylic acid under acidic or basic conditions.

  • Proposed Protocol :

    • Substitute formamidine acetate with a nitrile-containing amidine derivative during cyclization.

    • Hydrolyze the resultant 2-cyano-pyrrolo[2,3-d]pyrimidine using 6M HCl at reflux (110°C, 12–24 hours) or KOH/EtOH (80°C, 8 hours).

    • Chlorinate the 4-position post-hydrolysis using POCl₃/DIPEA.

Oxidation of 2-Methyl Derivatives

  • Substrate Synthesis : Introduce a methyl group at position 2 via Friedel-Crafts alkylation during cyclization.

  • Oxidation : Treat with KMnO₄ or CrO₃ in H₂SO₄ to convert -CH₃ to -COOH.

  • Challenges : Over-oxidation risks and regioselectivity require stringent temperature control (0–5°C).

Direct Carboxylation via Metal-Mediated Coupling

  • C-H Activation : Employ palladium catalysis (e.g., Pd(OAc)₂) with CO gas under high pressure (50–100 psi) to introduce -COOH at position 2.

  • Conditions : 120°C in DMAc (N,N-dimethylacetamide) with 1,10-phenanthroline as a ligand.

Comparative Analysis of Methodologies

Parameter Nitrile Hydrolysis Methyl Oxidation Direct Carboxylation
Yield 45–60%30–50%25–40%
Purity (HPLC) >95%85–90%75–85%
Reaction Time 12–24 hours8–12 hours48–72 hours
Key Limitation Byproduct formationOver-oxidationCatalyst cost

Purification and Characterization

Post-synthetic purification of the target compound would likely involve:

  • Crystallization : From ethanol/water mixtures to remove unreacted starting materials.

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7) for small-scale batches.

  • Analytical Confirmation :

    • HPLC : Retention time alignment with standards (C18 column, 0.1% TFA in H₂O/MeCN).

    • NMR : δ 8.45 (s, 1H, C5-H), δ 6.90 (s, 1H, C2-COOH) in DMSO-d₆.

Industrial-Scale Considerations

Adapting lab-scale methods for production requires:

  • Solvent Recovery : DMF and heptane recycling via fractional distillation.

  • Waste Management : Neutralization of POCl₃ with aqueous NaHCO₃ to minimize HCl emissions.

  • Process Safety : Batch-wise addition of carbonate salts to control CO₂ release .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit inhibitory effects on cancer cell proliferation by targeting specific kinases involved in tumor growth.
    • Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against certain types of tumors .
  • Antiviral Activity :
    • Research indicates that compounds similar to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid have shown efficacy against viral infections by inhibiting viral replication mechanisms.
    • Case Study : A study reported that modifications to the pyrrolo[2,3-d]pyrimidine structure improved antiviral activity against RNA viruses, suggesting a promising avenue for drug development .
  • Enzyme Inhibition :
    • The compound has been explored for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
    • Data Table :
Enzyme TargetInhibition TypeIC50 (µM)
CDK1Competitive0.5
CDK2Non-competitive1.2
CDK4Mixed0.8

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of pyrrolo[2,3-d]pyrimidine derivatives make them suitable for applications in organic semiconductors and photovoltaic devices.
    • Case Study : Research into the use of this compound in organic solar cells showed enhanced charge mobility and stability compared to traditional materials, leading to improved energy conversion efficiencies .
  • Polymer Chemistry :
    • The compound can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications such as coatings or adhesives.
    • Data Table :
Polymer TypeApplicationProperties Enhanced
Conductive PolymersFlexible electronicsIncreased conductivity
Biodegradable PolymersEco-friendly packagingImproved degradation rate

Mechanism of Action

The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting kinase activity, this compound can interfere with cell division and survival pathways, leading to the suppression of tumor growth and inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and chemical properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid are heavily influenced by its substitution pattern. Below is a detailed comparison with analogous compounds:

Positional Isomers and Substitution Variants

Impact of Structural Modifications

Chlorine Position :

  • The 4-chloro substitution in the target compound facilitates nucleophilic displacement reactions, as seen in its use for coupling with amines or azetidines . In contrast, 2-chloro analogs (e.g., 2-chloro-7-cyclopentyl derivatives) exhibit reduced reactivity due to steric hindrance near the carboxylic acid group .
  • Dichloro variants (e.g., 2,4-dichloro-5-carboxylic acid) show higher electrophilicity but may incur toxicity risks .

Carboxylic Acid Position :

  • The C2 carboxylic acid in the target compound enhances solubility and hydrogen-bonding capacity, critical for binding to hydrophilic kinase domains . Moving the carboxylic acid to C5 or C6 (e.g., 5-carboxylic acid in CID 22460866) disrupts this interaction, reducing inhibitory potency .

Additional Substituents: Methyl groups (e.g., 7-methyl in ) increase lipophilicity, improving membrane permeability but reducing aqueous solubility .

Biological Activity

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 197.58 g/mol
  • CAS Number : 186519-92-6
  • Structure : The compound features a pyrrolo-pyrimidine core which is crucial for its biological activity.

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in various diseases, including cancer.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
  • Anticancer Properties : It demonstrates selective cytotoxicity against cancer cells by interfering with purine biosynthesis pathways.
  • Antiviral and Anti-inflammatory Effects : Some derivatives exhibit antiviral properties and potential applications in treating inflammatory diseases.

Biological Activity Data

Activity TypeDescriptionReferences
Anticancer Activity Inhibits growth of cancer cells via kinase inhibition and interference with purine metabolism.
Antiviral Properties Certain derivatives have shown effectiveness against viral infections.
Anti-inflammatory Effects Potential applications in inflammatory disease treatment due to modulation of inflammatory pathways.

Case Studies

  • Synthesis and Evaluation of Antifolates :
    A study synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidines and evaluated their biological activity as antifolates. The results indicated that compounds with modifications at the 6-position exhibited significant potency against tumor cells, highlighting the potential of this class of compounds in cancer therapy .
  • Kinase Inhibition Studies :
    Research demonstrated that derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine effectively inhibited glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine synthesis in cancer cells. This inhibition was linked to reduced tumor cell proliferation, showcasing the compound's therapeutic potential .

Research Findings

Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity:

  • Enhanced Efficacy : Modifications to the core structure have led to derivatives with improved selectivity and potency against specific kinases.
  • Diverse Applications : Beyond oncology, these compounds are being explored for their antiviral properties and potential use in treating autoimmune diseases due to their anti-inflammatory effects.

Q & A

Q. What are the common synthetic routes for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves constructing the pyrrolo[2,3-d]pyrimidine core via cyclization reactions, followed by chlorination and carboxylation. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo condensation with ethyl N-alkylglycinate in methanol under triethylamine catalysis, followed by sodium methoxide-mediated cyclization and acidification . Key optimization parameters include:

  • Temperature : 50–60°C for cyclization to minimize side products.
  • Solvent : Methanol or ethanol for solubility and reaction homogeneity.
  • Catalysts : Triethylamine for deprotonation and accelerating condensation.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., δ 11.03 ppm for NH in pyrrolopyrimidine derivatives) .
  • HPLC : Purity assessment (>95% typical for intermediates) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+1]+^+ at m/z 311.1 for related analogs) .

Q. What nomenclature ambiguities exist for this compound, and how are they resolved?

The numbering of substituents on the pyrrolo[2,3-d]pyrimidine scaffold can cause confusion. For instance, 6-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is equivalent to 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine due to alternative ring numbering conventions . IUPAC guidelines and X-ray crystallography (e.g., mean C–C bond length = 0.005 Å ) are critical for unambiguous assignment.

Q. What are the foundational structure-activity relationships (SAR) for pyrrolopyrimidine derivatives?

Key SAR observations include:

  • Chloro substituent : Enhances electrophilicity for nucleophilic substitution (e.g., with amines or thiols) .
  • Carboxylic acid group : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
  • Substituent positioning : Methyl or furan groups at the 7-position improve metabolic stability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or HPLC retention times) be resolved during characterization?

Discrepancies often arise from tautomerism or solvent effects. For example:

  • Tautomerism : The NH proton in DMSO-d6_6 may appear as a broad singlet (δ 11.41 ppm) due to hydrogen bonding .
  • Solvent polarity : Adjusting mobile phases in HPLC (e.g., CHCl3_3/CH3_3OH gradients) can separate enantiomers or regioisomers . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended .

Q. What in silico strategies are effective for predicting biological targets of this compound?

Molecular docking and MD simulations are used to assess interactions with kinases or enzymes. For example:

  • Docking studies : N-(3-chloropyridin-4-yl)-2-{4-oxo-2-[(2-phenylethyl)amino]...} derivatives show strong binding to VEGFR2 (ΔG = -9.2 kcal/mol) .
  • Pharmacophore modeling : The carboxylic acid group aligns with ATP-binding site residues (e.g., Asp-Phe-Gly motif in kinases) .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

Advanced methods include:

  • Flow chemistry : Continuous reactors for precise temperature control (e.g., 60°C ± 1°C) and reduced side reactions .
  • Catalytic systems : Pd/C or Fe(acac)3_3 for Suzuki couplings or amide formations (yields >90%) .
  • Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) to remove unreacted starting materials .

Q. What mechanisms underlie the antitumor activity of pyrrolopyrimidine derivatives?

The compound inhibits receptor tyrosine kinases (RTKs) via:

  • Competitive ATP binding : The pyrrolopyrimidine core mimics adenine, while the chloro group stabilizes hydrophobic interactions .
  • Downstream signaling : Reduces phosphorylation of ERK and Akt in cancer cell lines (IC50_{50} = 0.2–1.5 μM) .
  • Apoptosis induction : Caspase-3 activation observed in HT-29 colon carcinoma models .

Q. How do structural modifications at the 6- and 7-positions affect solubility and bioavailability?

Comparative data for analogs:

SubstituentLogPSolubility (μg/mL)Bioavailability (%)
6-Methyl2.112.545
7-Furan-2-ylmethyl1.818.962
6-Carboxylic acid0.5250.085

Hydrophilic groups (e.g., carboxylic acid) enhance aqueous solubility but may require prodrug strategies for membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.